molecular formula C15H15N3O5S B3496921 N-(2-methyl-3-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide

N-(2-methyl-3-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide

Cat. No.: B3496921
M. Wt: 349.4 g/mol
InChI Key: HJSWRUHMBYYFPA-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a nitrophenyl group and a methylsulfonylamino group, making it a subject of interest for its unique chemical properties and reactivity.

Properties

IUPAC Name

4-(methanesulfonamido)-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-10-13(4-3-5-14(10)18(20)21)16-15(19)11-6-8-12(9-7-11)17-24(2,22)23/h3-9,17H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSWRUHMBYYFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide typically involves multi-step organic reactions. One common approach is the nitration of 2-methylphenylamine to introduce the nitro group, followed by sulfonylation to attach the methylsulfonyl group. The final step involves the formation of the benzamide linkage through an amide coupling reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-3-nitrophenyl)cyclohexanecarboxamide
  • 2-amino-N,3-dimethylbenzamide

Uniqueness

N-(2-methyl-3-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide is unique due to its specific substitution pattern and the presence of both nitro and sulfonyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methyl-3-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide
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N-(2-methyl-3-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide

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